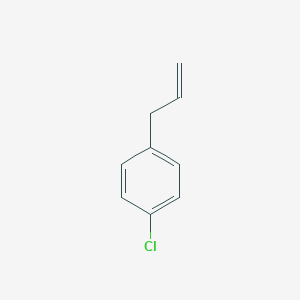

1-Allyl-4-chlorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUNPRNQXXTCCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452033 | |

| Record name | 1-Allyl-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1745-18-2 | |

| Record name | 1-Allyl-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Allyl-4-chlorobenzene: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-allyl-4-chlorobenzene (CAS No. 1745-18-2), a versatile aromatic compound. Intended for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic signatures, and chemical reactivity of this molecule. We present detailed, field-proven protocols for its synthesis, purification, and characterization, underpinned by an analysis of the causality behind experimental choices. Furthermore, this guide outlines critical safety and handling procedures and explores the compound's emerging applications as a pivotal intermediate in the synthesis of fine chemicals and pharmaceutical agents. All data and protocols are supported by authoritative references to ensure scientific integrity and trustworthiness.

Core Molecular Identity and Physicochemical Profile

This compound is a monosubstituted benzene derivative featuring both an allyl group and a chlorine atom. This unique combination of an electron-withdrawing halogen and a reactive alkene moiety imparts a distinct chemical personality, making it a valuable building block in organic synthesis. The chlorine atom deactivates the aromatic ring towards electrophilic substitution while the allyl group offers a site for a wide array of chemical transformations.

Key Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These characteristics are essential for its handling, purification via distillation, and use as a solvent or reagent in various reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 1745-18-2 | [1][2][3] |

| Molecular Formula | C₉H₉Cl | [1][3] |

| Molecular Weight | 152.62 g/mol | [1][2][3] |

| Appearance | Clear Liquid | [4] |

| Boiling Point | 52 °C at 0.8 Torr | [2] |

| Density | 1.055 g/cm³ | [2] |

| IUPAC Name | 1-chloro-4-(prop-2-en-1-yl)benzene | [3] |

| Solubility | Insoluble in water; soluble in most organic solvents. | [5][6] |

| Storage Temperature | Ambient Temperature |

Spectroscopic Characterization: A Validating System

Accurate structural elucidation is paramount. The following sections describe the expected spectroscopic data for this compound, which collectively serve as a self-validating system for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.

-

¹H NMR: The proton NMR spectrum will exhibit distinct signals for the allyl and aromatic protons.

-

Aromatic Protons (approx. 7.0-7.3 ppm): The para-substituted benzene ring will show a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the chlorine will be slightly downfield compared to those meta to it.

-

Internal Alkene Proton (approx. 5.9-6.1 ppm): The CH proton of the allyl group will appear as a complex multiplet (ddt) due to coupling with the terminal alkene protons and the adjacent methylene protons.

-

Terminal Alkene Protons (approx. 5.0-5.2 ppm): The two terminal =CH₂ protons are diastereotopic and will appear as two distinct multiplets (doublet of doublets).

-

Allylic Protons (approx. 3.3-3.4 ppm): The -CH₂- protons adjacent to the aromatic ring will appear as a doublet, coupled to the internal alkene proton.

-

-

¹³C NMR: The carbon spectrum will show six distinct signals, four for the aromatic carbons (two of which will have double intensity due to symmetry) and three for the allyl group carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present.

-

~3080 cm⁻¹: C-H stretch for sp² carbons (alkene and aromatic).

-

~1640 cm⁻¹: C=C stretch of the allyl group.

-

~1600, 1490 cm⁻¹: C=C stretches of the aromatic ring.

-

~990, 915 cm⁻¹: Out-of-plane C-H bending for the terminal alkene (R-CH=CH₂).

-

~820 cm⁻¹: Out-of-plane C-H bending characteristic of 1,4-disubstituted (para) benzene rings.

-

~1090 cm⁻¹: C-Cl stretch.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A key feature will be the presence of two molecular ion peaks at m/z 152 and m/z 154.[7] This is due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio.[7] The [M]⁺ peak corresponds to [C₉H₉³⁵Cl]⁺ and the [M+2]⁺ peak to [C₉H₉³⁷Cl]⁺.[7]

-

Major Fragments: The most prominent fragment is often the phenyl cation at m/z 77, formed by the loss of the chlorine atom.[7] Another significant fragmentation pathway involves the loss of the allyl radical (•C₃H₅) to give a chlorophenyl cation at m/z 111/113.

Chemical Reactivity and Synthetic Pathways

The reactivity of this compound is dictated by its two primary functional regions: the allyl side chain and the chloro-substituted aromatic ring. Understanding these reactivities is key to its application in multi-step synthesis.

Key Reaction Pathways

The diagram below illustrates the principal transformations possible from this compound, targeting either the allyl group or the aromatic ring.

Caption: Key reaction pathways for this compound.

-

Reactions of the Allyl Group: This is the more reactive site for many transformations. It readily undergoes electrophilic addition reactions and can be isomerized with a strong base to the thermodynamically more stable internal alkene, 1-(4-chlorophenyl)prop-1-ene.

-

Reactions of the Aromatic Ring: The ring is deactivated by the chlorine atom. However, electrophilic aromatic substitution (EAS), such as nitration, is still possible. The substitution will be directed to the positions ortho to the allyl group, as the allyl group is an ortho, para-director and the chlorine is a deactivating ortho, para-director. The chlorine atom itself can be replaced via cross-coupling reactions like the Suzuki coupling, offering a powerful method for C-C bond formation.

Synthesis and Purification Protocol

The synthesis of this compound is commonly achieved via a Grignard reaction, a robust and well-established method in organic chemistry.

Synthesis Workflow via Grignard Reaction

The following diagram illustrates the logical flow from starting materials to the purified product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-bromochlorobenzene and allyl bromide.

Causality: This protocol utilizes a Grignard reagent as a powerful carbon nucleophile. 4-bromochlorobenzene is chosen over 4-dichlorobenzene because the C-Br bond is more reactive towards magnesium, allowing for selective Grignard formation. Anhydrous conditions are critical as Grignard reagents react violently with water.

Materials:

-

4-bromochlorobenzene

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Apparatus Setup: Assemble the three-neck flask with the condenser, dropping funnel, and a gas inlet. Flame-dry all glassware under vacuum and cool under an inert atmosphere.

-

Grignard Reagent Formation:

-

To the flask, add magnesium turnings and a small crystal of iodine.

-

In the dropping funnel, prepare a solution of 4-bromochlorobenzene in anhydrous THF.

-

Add a small portion of the solution to the magnesium. The reaction should initiate, indicated by heat evolution and the disappearance of the iodine color. If it doesn't, gently warm the flask.

-

Once initiated, add the remaining 4-bromochlorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux for 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Allylation:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of allyl bromide in anhydrous THF dropwise via the dropping funnel. Maintain the temperature below 10 °C.

-

After addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

-

Work-up:

-

Cool the mixture again to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl. This is a safer alternative to water for decomposing unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.[2]

-

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with this compound and its precursors.

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Work in a well-ventilated chemical fume hood.[4]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a flame-retardant lab coat.[4][8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][9] Use non-sparking tools and explosion-proof equipment.[4][9]

-

Ground and bond containers when transferring material to prevent static discharge.[8]

-

-

Storage:

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.

-

Applications in Research and Drug Development

While chlorobenzene is a precursor for various industrial chemicals, this compound serves as a more specialized intermediate in the synthesis of complex organic molecules. Its bifunctional nature allows for sequential or orthogonal chemical modifications.

-

Pharmaceutical Scaffolding: The 4-chlorophenyl moiety is present in numerous pharmaceutical agents. The allyl group provides a reactive handle for introducing further complexity, making it a valuable starting material for building libraries of potential drug candidates.

-

Agrochemical Synthesis: Similar to its parent, chlorobenzene, derivatives of this compound can serve as precursors for novel herbicides and pesticides.[6] The allyl group can be modified to tune the biological activity and physical properties of the final product.

-

Materials Science: Allyl-functionalized aromatic compounds are precursors to polymers and resins. The presence of the chlorine atom can influence the final properties of the material, such as flame retardancy or refractive index.

Conclusion

This compound is a compound of significant synthetic utility, offering two distinct and versatile reactive sites. A thorough understanding of its physicochemical properties, spectroscopic fingerprints, and reactivity is essential for its effective and safe use in a research and development setting. The protocols and data presented in this guide provide a robust framework for scientists to synthesize, validate, and apply this valuable chemical intermediate in their work, from fundamental organic synthesis to the development of novel pharmaceuticals and materials.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11019064, this compound. [Link]

-

CPAChem. Safety data sheet - 4-Allylanisole. [Link]

-

Scribd. Organic Chemistry Short Notes. [Link]

-

Wikipedia. Chlorobenzene. [Link]

-

Doc Brown's Chemistry. Mass spectrum of chlorobenzene. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound , 1745-18-2 - CookeChem [cookechem.com]

- 3. This compound | C9H9Cl | CID 11019064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. louisville.edu [louisville.edu]

- 5. scribd.com [scribd.com]

- 6. Chlorobenzene - Wikipedia [en.wikipedia.org]

- 7. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

1-allyl-4-chlorobenzene CAS number and identifiers

An In-depth Technical Guide to 1-Allyl-4-chlorobenzene: Synthesis, Characterization, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound (4-CAP), a valuable bifunctional intermediate in synthetic chemistry. The document details the compound's core identifiers, physicochemical properties, and safety information. A detailed, field-proven protocol for its synthesis via a Grignard reaction is presented, including a mechanistic diagram. Furthermore, this guide explores the compound's utility as a building block in research and development, particularly in the context of medicinal chemistry, and outlines standard procedures for its analytical characterization using modern spectroscopic and chromatographic techniques. This document is intended for researchers, scientists, and professionals in drug development who require a practical, in-depth understanding of 4-CAP.

Chemical Identity and Identifiers

The unique identity of a chemical compound is established through a collection of standardized nomenclature and numbering systems. These identifiers are critical for accurate documentation, database searching, and regulatory compliance. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 1745-18-2 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Alternate IUPAC Name | 1-chloro-4-(prop-2-en-1-yl)benzene | [2] |

| Synonyms | 3-(4-Chlorophenyl)prop-1-ene, p-chloroallylbenzene | [1] |

| Molecular Formula | C₉H₉Cl | [3] |

| SMILES | C=CCC1=CC=C(C=C1)Cl | [2] |

| InChI | 1S/C9H9Cl/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2 | |

| InChIKey | VGUNPRNQXXTCCL-UHFFFAOYSA-N | |

| MDL Number | MFCD01319547 | [1] |

Physicochemical Properties

The physical and chemical properties of 4-CAP dictate its handling, reaction conditions, and purification methods. As a substituted aromatic hydrocarbon, it exhibits properties characteristic of both the allyl group and the chlorobenzene moiety.

| Property | Value | Source(s) |

| Molecular Weight | 152.62 g/mol | [2] |

| Physical Form | Liquid | |

| Density | 1.055 g/cm³ at 25 °C | |

| Flash Point | 199 - 201 °F (92.8 - 93.9 °C) | |

| Boiling Point | ~205-207 °C (Predicted) | N/A |

| Storage Temperature | Ambient Temperature |

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through the coupling of an aryl organometallic reagent with an allyl halide. The Grignard reaction is a robust and widely understood method for this type of C-C bond formation.[4] The key to this specific synthesis is the selective formation of the Grignard reagent from a di-halogenated precursor or the use of activation methods for chlorobenzene, as aryl chlorides are typically less reactive than bromides or iodides.[4]

Synthesis via Grignard Reaction

The chosen protocol involves the formation of 4-chlorophenylmagnesium bromide from 1-bromo-4-chlorobenzene. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for the selective formation of the Grignard reagent at the bromine position, leaving the chlorine atom untouched for subsequent synthetic manipulations. This is a classic example of exploiting differential reactivity for chemoselective synthesis.[5]

Detailed Experimental Protocol: Grignard Synthesis

Objective: To synthesize this compound from 1-bromo-4-chlorobenzene and allyl bromide.

Materials:

-

Magnesium turnings (1.2 eq.)

-

1-Bromo-4-chlorobenzene (1.0 eq.)

-

Allyl bromide (1.1 eq.)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (one small crystal for activation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, dried in an oven

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere. All glassware must be rigorously dried to prevent quenching the Grignard reagent.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 eq.) and a single crystal of iodine into the flask.

-

Gently heat the flask with a heat gun under vacuum and flush with nitrogen to activate the magnesium surface and ensure anhydrous conditions.

-

Add a small portion (~10%) of a solution of 1-bromo-4-chlorobenzene (1.0 eq.) in anhydrous THF via the dropping funnel.

-

Observe for the initiation of the reaction (disappearance of iodine color, gentle bubbling). If the reaction does not start, gentle warming may be applied.

-

Once initiated, add the remaining 1-bromo-4-chlorobenzene solution dropwise at a rate that maintains a gentle reflux. The causality here is crucial: adding the halide too quickly can lead to unwanted Wurtz coupling side-products.

-

After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent, 4-chlorophenylmagnesium bromide.

-

-

Coupling Reaction:

-

Cool the Grignard solution to 0 °C using an ice bath.

-

Add a solution of allyl bromide (1.1 eq.) in anhydrous THF dropwise via the dropping funnel. This is an exothermic nucleophilic substitution; maintaining a low temperature minimizes side reactions.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C and slowly quench it by adding saturated aqueous NH₄Cl solution. This protonates any remaining Grignard reagent and hydrolyzes magnesium salts into a more manageable form than using water alone.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Mechanistic Insights

The synthesis proceeds via a classic Grignard reaction mechanism, involving the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of allyl bromide.

Caption: Mechanism of this compound synthesis.

Applications in Research and Development

This compound is not typically used as a final drug product but serves as a highly versatile intermediate. Its value lies in its bifunctional nature: the reactive allyl group and the aryl chloride moiety, which can be manipulated independently.

Utility as a Bifunctional Synthetic Intermediate

The allyl group is a cornerstone of synthetic chemistry, amenable to a wide array of transformations:

-

Oxidation: Can be cleaved (ozonolysis) to form an aldehyde or oxidized to an epoxide.

-

Isomerization: Can be isomerized to the thermodynamically more stable 1-propenylbenzene derivative, which can then be used in other reactions.

-

Metathesis: Participates in olefin metathesis reactions to build more complex carbon skeletons.

-

Hydroboration/Oxidation: Allows for the anti-Markovnikov addition of a hydroxyl group.

The aryl chloride provides a handle for cross-coupling reactions, which are fundamental to modern drug discovery.[6] While less reactive than aryl bromides or iodides, aryl chlorides are often more cost-effective and readily available precursors.[6] Advanced catalytic systems, particularly those using palladium with specialized phosphine or N-heterocyclic carbene (NHC) ligands, can effectively activate the C-Cl bond for reactions like:

-

Suzuki Coupling: Formation of C-C bonds with boronic acids.[7]

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

-

Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

Relevance in Medicinal Chemistry Scaffolding

The chlorobenzene motif is present in numerous FDA-approved drugs.[8] The chlorine atom can serve several purposes:

-

Modulating Lipophilicity: It increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Blocking Metabolism: It can be placed at a metabolically labile position to block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Forming Halogen Bonds: The chlorine atom can act as a halogen bond donor, forming a specific, directional interaction with an electron-rich atom (like oxygen or nitrogen) in a biological target, which can enhance binding affinity and selectivity.[8]

By combining these features, 4-CAP serves as an excellent starting point for synthesizing libraries of complex molecules for screening in drug discovery programs.

Analytical Characterization

Confirming the identity and purity of synthesized this compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system for characterization.

Predicted Spectroscopic Profile

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is predicted to show two distinct regions.

-

Aromatic Region: A complex AA'BB' system between δ 7.10-7.35 ppm. The protons ortho to the chlorine (H2/H6) will be downfield from the protons ortho to the allyl group (H3/H5).

-

Allyl Region:

-

~δ 5.90-6.05 ppm (ddt, 1H, -CH=): Vinylic proton coupled to the cis, trans, and methylene protons.

-

~δ 5.00-5.15 ppm (m, 2H, =CH₂): Two terminal vinylic protons.

-

~δ 3.35 ppm (d, 2H, Ar-CH₂-): Methylene protons coupled to the vinylic proton.

-

-

-

¹³C NMR (CDCl₃, 100 MHz): Expected peaks around δ 138.9 (C=CH₂), 136.5 (Ar-C), 132.2 (Ar-C-Cl), 130.1 (Ar-CH), 128.5 (Ar-CH), 116.2 (=CH₂), and 39.5 (Ar-CH₂).

-

Infrared (IR) Spectroscopy (Liquid Film):

-

~3080 cm⁻¹ (Aromatic C-H stretch)

-

~2980, 2905 cm⁻¹ (Aliphatic C-H stretch)

-

~1640 cm⁻¹ (Alkene C=C stretch)

-

~1595, 1490 cm⁻¹ (Aromatic C=C stretch)

-

~915, 995 cm⁻¹ (Alkene =C-H bend, out-of-plane)

-

~820 cm⁻¹ (p-disubstituted C-H bend, out-of-plane)

-

~1090, 1015 cm⁻¹ (Aromatic C-Cl stretch)[9]

-

-

Mass Spectrometry (EI):

Standard Chromatographic Protocol (GC-MS)

Objective: To confirm the purity and identity of the synthesized product.

Methodology:

-

Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS).

-

Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (split ratio 50:1).

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 240 °C.

-

Hold: 5 minutes at 240 °C.

-

-

MS Transfer Line: 280 °C.

-

Ion Source: 230 °C.

-

Scan Range: m/z 40-300.

This method will provide a retention time for purity assessment and a mass spectrum that can be compared against the predicted fragmentation pattern and library data for identity confirmation.

Analytical Workflow

Caption: Workflow for the analytical characterization of 4-CAP.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with this compound.

GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source(s) |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | |

| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Skin Protection: Wear a standard laboratory coat.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

References

-

PubChem, National Institutes of Health. This compound | C9H9Cl | CID 11019064. [Link][2]

-

Ghareb, N., et al. (2022). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. Future Journal of Pharmaceutical Sciences, 8(1), 59. [Link][12]

-

Google Patents. Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent. [13]

-

ChemSpider Synthetic Pages. Grignard addition to aldehyde via chlorobenzene metalation. [Link][4]

-

Jabeen, F., et al. (2019). Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Journal of the Chemical Society of Pakistan, 41(5). [Link][7]

-

Appukkuttan, P., et al. (2008). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 10(15), 3375-3378. [Link][6]

-

Hardegger, L. A., et al. (2011). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 54(10), 3281-3304. [Link][8]

-

Doc Brown's Chemistry. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. [Link][10]

-

Doc Brown's Chemistry. C6H5Cl infrared spectrum of chlorobenzene. [Link][9]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. [Link][5]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. This compound | C9H9Cl | CID 11019064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. byjus.com [byjus.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JP2008063239A - Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent - Google Patents [patents.google.com]

An In-depth Technical Guide on 1-Allyl-4-chlorobenzene for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 1-allyl-4-chlorobenzene, a versatile chemical intermediate. It details the compound's molecular and physical properties, synthesis, spectroscopic characterization, and reactivity. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound for its application in advanced organic synthesis.

Core Molecular and Physical Properties

This compound is a key organochlorine compound utilized as a foundational element in the synthesis of more complex molecules. Its unique structure, which includes a chlorophenyl group and an allyl chain, presents several avenues for chemical modification.

Molecular Formula and Structure

The fundamental identity of this compound is defined by its molecular formula and structure. The molecule consists of a benzene ring with a chlorine atom at the fourth position and an allyl group (–CH₂–CH=CH₂) at the first position.

Molecular Formula: C₉H₉Cl[1][2]

Molecular Weight

The molecular weight is a crucial parameter for stoichiometric calculations in synthetic chemistry.

Molecular Weight: 152.62 g/mol [1][2]

Physicochemical Data Summary

The physical characteristics of this compound are essential for determining appropriate handling, purification, and reaction conditions.

| Property | Value |

| CAS Number | 1745-18-2[1][2] |

| Molecular Formula | C₉H₉Cl[1][2] |

| Molecular Weight | 152.62 g/mol [1][2] |

| Appearance | Colorless liquid |

| Boiling Point | 212.3ºC at 760mmHg |

| Density | 1.026 g/cm³ |

| Refractive Index | 1.524 |

Table 1: Key physicochemical properties of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical step for its subsequent use in various chemical reactions. A common and effective method for its preparation is through the functionalization of toluene derivatives.

Synthesis via C-H Bond Functionalization

This protocol outlines the synthesis of allylbenzene derivatives from the corresponding methylarenes. This method is notable for its efficiency and use of a metal-free catalytic system.[3]

Experimental Workflow: C-H Bond Functionalization

Sources

Elucidating the Molecular Architecture: A Comprehensive ¹H and ¹³C NMR Analysis of 1-allyl-4-chlorobenzene

An In-depth Technical Guide:

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of chemical structure elucidation, providing unparalleled insight into the electronic environment and connectivity of atoms within a molecule. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of 1-allyl-4-chlorobenzene, a molecule that serves as an excellent model for understanding the spectral features of para-substituted aromatic rings and complex aliphatic side chains. We will dissect the chemical shifts, coupling constants, and signal multiplicities to assemble a complete spectral assignment. This document is intended for researchers and drug development professionals who rely on NMR for routine structural verification and in-depth molecular characterization.

The Subject Molecule: this compound

This compound (C₉H₉Cl) is a disubstituted benzene derivative featuring a chloro group and an allyl group in a para configuration.[1] This substitution pattern imparts a C₂ symmetry axis through the C1-C4 carbons of the aromatic ring, which simplifies the aromatic region of its NMR spectra. The molecule comprises two distinct structural motifs: the rigid, planar aromatic ring and the flexible, reactive allyl group. Understanding the interplay of electronic effects from both the electron-withdrawing chlorine atom and the alkyl/vinylic system of the allyl group is key to interpreting its NMR data.

Below is a diagram of the molecular structure with systematic numbering for our spectral analysis.

Caption: Structure of this compound with carbon numbering.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For this compound, we anticipate signals in both the aromatic (δ 6.5-8.0 ppm) and aliphatic/vinylic (δ 2.0-6.5 ppm) regions.[2][3]

The Aromatic Region (δ 7.0-7.4 ppm)

The para-substitution pattern leads to a simplification of the aromatic signals. The protons on carbons C2 and C6 are chemically equivalent due to the molecule's symmetry, as are the protons on C3 and C5. This results in an AA'BB' spin system, which often appears as two distinct doublets, each integrating to two protons.[4][5]

-

H2/H6 Protons (ortho to allyl group): These protons are adjacent to the carbon bearing the allyl group. They are expected to resonate at approximately δ 7.15 ppm . Each proton is coupled to its adjacent proton (H3/H5), resulting in a doublet with a typical ortho-coupling constant of J ≈ 8.5 Hz.

-

H3/H5 Protons (ortho to chloro group): These protons are adjacent to the carbon bearing the electron-withdrawing chlorine atom. This deshielding effect shifts their signal downfield relative to H2/H6, to approximately δ 7.28 ppm . They appear as a doublet due to coupling with H2/H6, also with J ≈ 8.5 Hz.

The Allyl Group Region (δ 3.3-6.1 ppm)

The allyl group presents a more complex set of coupled signals.

-

Benzylic Protons (H7, -CH₂-): These two protons are adjacent to both the aromatic ring and the vinyl group. Their chemical environment shifts them to approximately δ 3.36 ppm . They are coupled to the H8 proton, resulting in a doublet (J ≈ 6.7 Hz).

-

Terminal Vinylic Protons (H9, =CH₂): These two protons are diastereotopic, meaning they are in slightly different chemical environments and will have distinct signals. They are coupled to each other (geminal coupling), to the H8 proton (vicinal cis and trans coupling), and may exhibit weak long-range coupling. This results in two complex multiplets around δ 5.05-5.15 ppm .

-

Internal Vinylic Proton (H8, -CH=): This single proton is coupled to the benzylic protons (H7) and the two terminal vinylic protons (H9). This extensive coupling results in a complex multiplet, often described as a doublet of triplets of doublets (dtd). It is the most deshielded proton of the allyl group, resonating at approximately δ 5.95 ppm .

¹³C NMR Spectral Analysis: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's symmetry, we expect to see four signals for the eight aromatic carbons and three signals for the three allyl carbons, for a total of seven distinct resonances.[2]

Aromatic Carbons (δ 128-140 ppm)

The chemical shifts of the aromatic carbons are influenced by the attached substituents.[6][7]

-

C3/C5: These carbons, ortho to the chlorine, are deshielded and appear at approximately δ 130.2 ppm .

-

C2/C6: These carbons, meta to the chlorine, are found at a similar chemical shift, around δ 128.8 ppm .

-

C4 (ipso- to Cl): The carbon directly bonded to the chlorine atom is observed at approximately δ 132.0 ppm .

-

C1 (ipso- to Allyl): The carbon bearing the allyl group is found further downfield at approximately δ 139.5 ppm .

Allyl Carbons (δ 39-138 ppm)

The sp² and sp³ hybridized carbons of the allyl group have characteristic chemical shifts.[8]

-

C7 (Benzylic, -CH₂-): This sp³ carbon is the most shielded of the group, appearing at approximately δ 39.4 ppm .

-

C9 (Terminal, =CH₂): The terminal sp² carbon of the double bond is found at approximately δ 115.9 ppm .

-

C8 (Internal, -CH=): The internal sp² carbon is the most deshielded carbon of the allyl group, resonating at approximately δ 137.2 ppm .

Summary of NMR Data

The following table provides a consolidated overview of the assigned chemical shifts and coupling constants for this compound.

| ¹H NMR | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic | H3/H5 | ~7.28 | d (doublet) | ~8.5 |

| Aromatic | H2/H6 | ~7.15 | d (doublet) | ~8.5 |

| Allyl | H8 | ~5.95 | m (multiplet) | - |

| Allyl | H9 | ~5.10 | m (multiplet) | - |

| Allyl | H7 | ~3.36 | d (doublet) | ~6.7 |

| ¹³C NMR | Assignment | Chemical Shift (δ, ppm) |

| Aromatic | C1 | ~139.5 |

| Aromatic | C4 | ~132.0 |

| Aromatic | C3/C5 | ~130.2 |

| Aromatic | C2/C6 | ~128.8 |

| Allyl | C8 | ~137.2 |

| Allyl | C9 | ~115.9 |

| Allyl | C7 | ~39.4 |

Experimental Protocol for NMR Analysis

Adherence to a rigorous experimental protocol is paramount for acquiring high-quality, reproducible NMR data. The following steps outline a field-proven methodology.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-80 mg for ¹³C NMR, into a clean, dry vial.[9]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice for this compound due to its high dissolving power and well-characterized residual solvent peak (δ ~7.26 ppm for ¹H, δ ~77.16 ppm for ¹³C).[10]

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[11][12] If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing (δ 0.00 ppm).

-

Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for achieving sharp NMR signals.[11]

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

NMR Spectrometer Workflow

The following diagram illustrates the logical workflow for data acquisition on a modern NMR spectrometer.

Caption: Standard workflow for NMR data acquisition and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a textbook example of how fundamental principles of chemical shift theory, spin-spin coupling, and molecular symmetry converge to allow for unambiguous structure determination. The aromatic region clearly indicates a para-substitution pattern, while the complex multiplets of the allyl group confirm its connectivity and stereochemical environment. This guide serves as a practical reference for interpreting the NMR data of this and structurally related compounds, reinforcing the indispensable role of NMR spectroscopy in modern chemical research.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Emory University, Department of Chemistry. (2023). Small molecule NMR sample preparation. [Link]

-

The Organic Chemistry Tutor. (2023). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. YouTube. [Link]

-

University of California, Riverside, Department of Chemistry. How to Prepare Samples for NMR. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

-

Millersville University. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

Khan Academy. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

-

Reddit. (2018). How do I identify different kinds of benzene substitution using H NMR spectra?. [Link]

-

ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

-

Universitat de Barcelona. some previous examples (13c-nmr). [Link]

-

ACS Division of Organic Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0041855). [Link]

-

ACS Division of Organic Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Oregon State University, Department of Chemistry. 13C NMR Chemical Shift. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11019064, this compound. [Link]

-

Wiley Science Solutions. N-Allyl-N-(4-chlorobenzyl)amine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Oregon State University, Department of Chemistry. 1H NMR Chemical Shift. [Link]

-

Royal Society of Chemistry. (2016). Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions - Supporting Information. [Link]

-

Doc Brown's Chemistry. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum. [Link]

-

Transtutors. (2021). Study the NMR spectrum of allylbenzene (C9H10). [Link]

Sources

- 1. This compound | C9H9Cl | CID 11019064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. reddit.com [reddit.com]

- 6. Previous spectra [qorganica.qui.uam.es]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. organomation.com [organomation.com]

- 12. ucl.ac.uk [ucl.ac.uk]

mass spectrometry analysis of 1-allyl-4-chlorobenzene

An In-depth Technical Guide to the Mass Spectrometric Analysis of 1-Allyl-4-chlorobenzene

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound, a halogenated aromatic hydrocarbon. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of Gas Chromatography-Mass Spectrometry (GC-MS) for the structural elucidation of this compound. We will explore the principles of Electron Ionization (EI), dissect the characteristic fragmentation patterns, and present a validated, step-by-step analytical protocol. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the data generated. Key discussions include the diagnostic isotopic signature of chlorine and the predictable rearrangement and cleavage pathways that define the mass spectrum of this compound.

Part 1: Foundational Principles

The Analyte: this compound

This compound (C₉H₉Cl) is an organochlorine compound featuring a benzene ring substituted with both a chloro and an allyl group. As with many halogenated aromatic compounds, it can serve as a precursor or intermediate in various chemical syntheses. Its analysis is critical for reaction monitoring, purity assessment, and the identification of potential impurities in pharmaceutical and chemical manufacturing. Due to its volatility and thermal stability, Gas Chromatography (GC) is the ideal separation technique.

The Analytical Imperative: Mass Spectrometry

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] When coupled with GC, it provides high-confidence identification of individual components within a mixture. For a compound like this compound, mass spectrometry not only confirms the molecular weight but also provides a unique fragmentation "fingerprint" that is essential for unambiguous structural confirmation.

Part 2: The Analytical Approach: GC-EI-MS

Rationale for Gas Chromatography-Mass Spectrometry (GC-MS)

The selection of GC-MS is a deliberate choice driven by the physicochemical properties of this compound. GC is expertly suited for separating volatile and semi-volatile organic compounds that are thermally stable.[2] The compound is then introduced directly into the mass spectrometer for immediate analysis, making GC-MS a powerful and efficient method.[3]

The Power of Electron Ionization (EI)

For the analysis of relatively small, non-labile organic molecules, Electron Ionization (EI) is the gold standard. In the EI source, the analyte is bombarded with a high-energy electron beam (typically 70 eV). This process is energetic enough to not only eject an electron, forming a positively charged molecular ion (M⁺•), but also to induce extensive and reproducible fragmentation.[4] The resulting mass spectrum is rich in structural information and can be reliably compared against spectral libraries like the NIST Mass Spectral Library for confident identification.[5][6]

Part 3: Decoding the Mass Spectrum of this compound

The mass spectrum of this compound is defined by several key features that arise from its unique structure. The molecular weight of the most abundant isotopologue (containing ¹²C, ¹H, and ³⁵Cl) is approximately 152.04 g/mol .

The Molecular Ion Peak: A Chlorine Isotopic Signature

A hallmark of chlorine-containing compounds is the presence of a distinct isotopic pattern in the mass spectrum.[7] Chlorine has two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance).[8] This natural distribution gives rise to two molecular ion peaks:

-

M⁺•: The peak corresponding to the molecule containing ³⁵Cl (m/z 152).

-

[M+2]⁺•: The peak for the molecule containing ³⁷Cl (m/z 154).

The relative intensity of these peaks will be approximately 3:1, providing immediate and conclusive evidence of the presence of a single chlorine atom in the molecule and its fragments.[8]

Primary Fragmentation Pathways and Mechanisms

The high energy of EI causes the energetically unstable molecular ion to break apart into smaller, more stable fragment ions.[4] The fragmentation of this compound is governed by the relative strengths of its chemical bonds and the stability of the resulting charged fragments. Aromatic compounds are known to produce strong molecular ion peaks due to the stability of the ring structure.[9]

The most probable fragmentation pathways are:

-

Loss of a Chlorine Radical (Benzylic C-Cl Cleavage): The C-Cl bond is relatively weak and its cleavage is a common fragmentation pathway for chlorinated compounds.[10] This leads to the formation of a C₉H₉⁺ cation at m/z 117 . This is often a very prominent peak.

-

[C₉H₉Cl]⁺• → [C₉H₉]⁺ + Cl•

-

-

Formation of the Tropylium Ion: Alkylbenzenes are famous for undergoing rearrangement to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91 .[11] In this case, the [C₉H₉]⁺ fragment (m/z 117) can undergo a secondary fragmentation by losing acetylene (C₂H₂), a common neutral loss for aromatic cations, to yield the tropylium ion.[12]

-

[C₉H₉]⁺ → [C₇H₇]⁺ + C₂H₂

-

-

Benzylic Cleavage (Loss of Allyl Radical): While less common than Cl• loss, cleavage of the bond between the ring and the allyl group can occur, resulting in a chlorophenyl cation. This fragment will also exhibit the 3:1 chlorine isotope pattern.

-

[C₉H₉Cl]⁺• → [C₆H₄Cl]⁺ + •C₃H₅

-

This results in peaks at m/z 111 ([C₆H₄³⁵Cl]⁺) and m/z 113 ([C₆H₄³⁷Cl]⁺).

-

-

Formation of Allyl Cation: Fragmentation can also produce the stable allyl cation.

-

[C₉H₉Cl]⁺• → [C₃H₅]⁺ + •C₆H₄Cl

-

This results in a peak at m/z 41 .

-

The following diagram illustrates the primary fragmentation cascade.

Caption: Predicted EI fragmentation pathway of this compound.

Summary of Expected Mass Fragments

The key ions expected in the EI mass spectrum of this compound are summarized below. Relative abundances are predicted based on general principles of ion stability.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Step | Expected Relative Abundance |

| 154 | [C₉H₉³⁷Cl]⁺• (Molecular Ion) | Ionization | Moderate |

| 152 | [C₉H₉³⁵Cl]⁺• (Molecular Ion) | Ionization | High |

| 117 | [C₉H₉]⁺ | Loss of •Cl from M⁺• | High (Often Base Peak) |

| 113 | [C₆H₄³⁷Cl]⁺ | Loss of •C₃H₅ from M⁺• | Low |

| 111 | [C₆H₄³⁵Cl]⁺ | Loss of •C₃H₅ from M⁺• | Moderate |

| 91 | [C₇H₇]⁺ (Tropylium Ion) | Loss of C₂H₂ from m/z 117 | High |

| 77 | [C₆H₅]⁺ (Phenyl Cation) | Loss of Cl from m/z 111/113 or HCl from M⁺• | Moderate |

| 41 | [C₃H₅]⁺ (Allyl Cation) | Cleavage of C-C bond alpha to ring | Moderate |

Part 4: Validated Experimental Protocol

This section provides a self-validating protocol for the GC-MS analysis of this compound.

Workflow Overview

The analytical process follows a logical sequence from sample preparation to data interpretation.

Caption: Standard workflow for GC-MS analysis of organic compounds.

Sample Preparation

-

Solubilization: Accurately weigh approximately 1-5 mg of the this compound sample.

-

Dilution: Dissolve the sample in 1.0 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) in a clean glass vial to create a stock solution.

-

Working Solution: Perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

-

Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial to remove any particulates.

GC-MS Instrumental Parameters

The following parameters are a robust starting point and can be optimized as needed. These are typical for the analysis of halogenated hydrocarbons.

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph (GC) | ||

| Injection Port | Split/Splitless | Allows for a wide range of sample concentrations. |

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium (99.999% purity) | Inert gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Provides optimal separation efficiency for the specified column dimensions. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent resolution for aromatic compounds. |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min | Separates the analyte from solvent and potential impurities effectively. |

| Mass Spectrometer (MS) | ||

| Ion Source | Electron Ionization (EI) | Standard for generating reproducible, library-searchable fragmentation patterns. |

| Ionization Energy | 70 eV | Maximizes ionization and provides standardized fragmentation for library comparison.[13] |

| Ion Source Temperature | 230 °C | Prevents condensation of the analyte while minimizing thermal degradation within the source. |

| Quadrupole Temperature | 150 °C | Ensures stable mass filtering. |

| Mass Scan Range | m/z 40 - 300 | Covers the expected molecular ion and all significant fragments. |

| Solvent Delay | 3-4 minutes | Prevents the high solvent load from reaching and damaging the MS detector filament. |

Part 5: Conclusion

The mass spectrometric analysis of this compound via GC-EI-MS is a robust and highly informative method. A systematic approach, grounded in an understanding of ionization principles and predictable fragmentation chemistry, allows for the confident structural elucidation of the analyte. The key diagnostic features are the 3:1 isotopic cluster of the molecular ion at m/z 152/154 and the prominent fragment ions at m/z 117 (loss of Cl) and m/z 91 (tropylium ion). The protocol detailed herein provides a validated starting point for researchers, enabling the reliable and reproducible analysis of this and similar halogenated aromatic compounds.

References

-

Budzikiewicz, H. (1998). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. CORE. [Link]

-

Budzikiewicz, H. (1998). Mass spectrometry of alkylbenzenes and related compounds. Part II. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). CORE. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

Hang, W., et al. (2001). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Takhistov, V. V., & Ponomarev, D. A. (2005). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

National Institute of Standards and Technology. (n.d.). Allyl chloride. NIST WebBook. [Link]

-

Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0244108). [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, chloro-. NIST WebBook. [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

-

De Vincenzi, M., et al. (2000). Occurrence of Alkenylbenzenes in Plants: Flavours and Possibly Toxic Plant Metabolites. MDPI. [Link]

-

Duarte, M., et al. (2022). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI. [Link]

-

Siong, N. L., et al. (2021). Analytical Separation of Carcinogenic and Genotoxic Alkenylbenzenes in Foods and Related Products (2010–2020). MDPI. [Link]

-

Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link]

-

PubChem. (n.d.). 1-allyl-2-chlorobenzene. PubChem. [Link]

-

Ghadge, O. (2020). Fragmentation pathway for Alkyl benzenes- Tropylium ion formation. YouTube. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-iodo-. NIST WebBook. [Link]

-

Shimadzu Corporation. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]

-

Suda, K., et al. (2024). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. ACS Publications. [Link]

-

The Organic Chemistry. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]

-

Meena, M., et al. (2021). GC-MS/MS-Based Phytochemical Screening of Therapeutic Potential of Calligonum polygonoides L. Flower Bud against Chronic. Pharmacognosy Magazine. [Link]

-

Zhang, Y., et al. (2021). Determination of 9 kinds of volatile halogenated alkane and chlorobenzene compounds in water by gas chromatography-mass spectrometry with purge and trap method. ResearchGate. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1-chlorobutane fragmentation pattern. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Allyl chloride [webbook.nist.gov]

- 6. Benzene, chloro- [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Allyl-4-chlorobenzene

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-allyl-4-chlorobenzene. Designed for researchers and professionals in the chemical and pharmaceutical sciences, this document elucidates the correlation between molecular structure and vibrational spectroscopy, offering a framework for structural confirmation and functional group analysis.

Section 1: The Principle of FT-IR in Structural Elucidation

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies, corresponding to their natural vibrational frequencies. This absorption is only possible if the vibration causes a change in the molecule's dipole moment. An FT-IR spectrometer measures these absorptions, generating a spectrum that plots transmittance or absorbance against wavenumber (cm⁻¹). Each peak in the spectrum corresponds to a specific molecular motion, such as stretching or bending of bonds. For a molecule like this compound, the IR spectrum serves as a unique "fingerprint," providing definitive confirmation of its functional groups: the allyl group, the para-substituted aromatic ring, and the carbon-chlorine bond.

Section 2: Molecular Structure and Key Vibrational Regions

The structure of this compound incorporates several distinct functional groups, each giving rise to characteristic absorption bands in the IR spectrum. Our analysis will focus on the vibrations of two primary moieties: the allyl group (-CH₂-CH=CH₂) and the 4-chlorophenyl group.

Caption: Molecular structure of this compound with key functional groups.

Section 3: Detailed Spectral Analysis

The Allyl Group Vibrations

The terminal allyl group is responsible for several distinct and highly diagnostic peaks in the spectrum.

-

=C-H Stretching (sp² C-H): The C-H bonds on the double bond stretch at a higher frequency than those on sp³ carbons due to the stronger bond. This results in a medium intensity peak typically appearing just above 3000 cm⁻¹, usually around 3080 cm⁻¹ .[1] The presence of absorption above this 3000 cm⁻¹ threshold is a clear indicator of unsaturation (alkene or aromatic).[2]

-

C=C Stretching: The stretching of the carbon-carbon double bond gives rise to a characteristic absorption in the region of 1680-1640 cm⁻¹ .[1] For this compound, this peak is expected near 1640 cm⁻¹ . Its intensity is variable but is often sharp. Conjugation with the aromatic ring is minimal due to the insulating -CH₂- group, so the frequency is typical for an isolated double bond.

-

=C-H Out-of-Plane Bending (Bends/"Wags"): These are typically strong and sharp absorptions in the fingerprint region that are very useful for identifying terminal alkenes. For a monosubstituted alkene (-CH=CH₂), two distinct bands are expected:

The 4-Chlorophenyl Group Vibrations

The para-substituted benzene ring has a lower symmetry than benzene itself, leading to a more complex but highly characteristic spectrum.

-

Aromatic C-H Stretching (sp² C-H): Similar to the alkene C-H stretch, the aromatic C-H bonds absorb at frequencies above 3000 cm⁻¹. These peaks are typically found in the 3100-3030 cm⁻¹ range and are often seen as a cluster of weaker, sharp peaks just to the left of any aliphatic C-H stretches.[2][5]

-

Aromatic C=C In-Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic ring results in a series of absorptions, typically two to four bands, in the 1620-1450 cm⁻¹ region.[6] The most prominent of these usually appear near 1600 cm⁻¹ and 1500-1450 cm⁻¹ .[7] The exact positions are influenced by the substituents.

-

Aromatic C-H Out-of-Plane (OOP) Bending: This is one of the most diagnostic regions for determining the substitution pattern on a benzene ring.[2] The strong coupling between adjacent C-H bonds as they bend out of the plane of the ring gives rise to intense absorptions. For a para-disubstituted (1,4-disubstituted) ring, a single, strong absorption is expected in the range of 860-810 cm⁻¹ .[7] For this compound, this peak is anticipated to be prominent around 825 cm⁻¹ .

-

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the lower frequency region of the spectrum. The C(aromatic)-Cl stretch typically appears in the range of 850-550 cm⁻¹ .[8] However, its position can be highly variable and it often overlaps with other vibrations in the fingerprint region, including the C-H OOP bends. For chlorobenzene itself, bands related to C-Cl vibrations have been identified around 741 cm⁻¹ and 706 cm⁻¹.[9]

Aliphatic C-H Vibrations

The methylene (-CH₂-) bridge between the ring and the double bond will exhibit standard aliphatic C-H stretching and bending vibrations.

-

-C-H Stretching (sp³ C-H): These absorptions occur just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range, and are of medium to strong intensity.[3]

-

-CH₂- Bending (Scissoring): A characteristic medium-intensity absorption for the scissoring vibration of a CH₂ group is found around 1470-1450 cm⁻¹ .[1]

Section 4: Summary of Key Vibrational Modes

The following table summarizes the expected key absorption bands for this compound, providing a quick reference for spectral interpretation.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |

| ~3080 | Alkene =C-H Stretch | Medium |

| 3100 - 3030 | Aromatic C-H Stretch | Medium to Weak, Sharp |

| 2960 - 2850 | Alkyl (-CH₂-) C-H Stretch | Medium to Strong |

| ~1640 | Alkene C=C Stretch | Medium, Sharp |

| ~1600, ~1490 | Aromatic C=C In-Ring Stretch | Medium to Strong |

| ~1460 | Alkyl (-CH₂-) Scissoring Bend | Medium |

| ~995 | Alkene =C-H Out-of-Plane Bend | Strong, Sharp |

| ~915 | Alkene =C-H Out-of-Plane Bend | Strong, Sharp |

| ~825 | Aromatic C-H Out-of-Plane Bend (p-subst.) | Strong, Sharp |

| 800 - 700 | Aromatic C-Cl Stretch | Medium to Strong |

Section 5: Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Objective: To obtain a clean, high-resolution FT-IR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory. ATR is the preferred method for liquid samples as it requires minimal sample preparation and is easy to clean.

Instrumentation: A modern FT-IR spectrometer equipped with a single-bounce diamond ATR accessory.

Methodology:

-

System Preparation & Background Scan: a. Ensure the spectrometer is powered on and has reached thermal equilibrium (typically >30 minutes). b. Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe (e.g., lint-free lens paper). Allow the solvent to fully evaporate. c. Acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench. The system will automatically subtract this from the sample spectrum. A good background is essential for high-quality data.

-

Sample Application: a. Place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal is fully covered to maximize signal. b. If the ATR accessory has a pressure clamp, lower it to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Spectrum Acquisition: a. Set the acquisition parameters. For a standard survey scan, the following are recommended:

- Scan Range: 4000 - 400 cm⁻¹

- Resolution: 4 cm⁻¹

- Number of Scans: 16-32 (co-adding scans improves the signal-to-noise ratio). b. Initiate the sample scan. The resulting spectrum should be displayed in real-time.

-

Data Processing & Cleaning: a. Once the scan is complete, clean the sample from the ATR crystal using a solvent-moistened wipe. Perform a second cleaning to ensure no residue remains. b. The acquired spectrum may require an ATR correction (often a standard function in the spectrometer software) to account for the wavelength-dependent depth of penetration of the IR beam. This makes the spectrum appear more like a traditional transmission spectrum. c. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a liquid sample.

Section 6: Conclusion

The infrared spectrum of this compound is rich with information, providing an unambiguous confirmation of its molecular structure. The key diagnostic features are the sharp out-of-plane =C-H bending modes near 995 and 915 cm⁻¹ (confirming the terminal alkene), the strong C-H out-of-plane bend near 825 cm⁻¹ (confirming para-disubstitution), and the presence of both alkene and aromatic C-H stretches above 3000 cm⁻¹. By understanding the origins of these vibrations, researchers can confidently use FT-IR spectroscopy for quality control, reaction monitoring, and structural verification in their drug development and chemical synthesis workflows.

References

-

University of California, Davis. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

- Ansari, I. A., et al. (2021). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives. International Journal of Engineering Research & Management Technology.

-

NIST. Benzoyl chloride, 4-chloro-. NIST Chemistry WebBook. [Link]

-

University of Maryland. FTIR Spectrum Table. [Link]

-

NIST. Estragole. NIST Chemistry WebBook. [Link]

-

Wiley-VCH. Estragole. SpectraBase. [Link]

-

Lewis, S., Da, Y., & Desamero, R. (2008). ANALYSIS of the Alternation of Vibration Modes on the Ring STRUCTURE of Mono-Substituted and Di-Substituted Benzene. MARM-ACS. [Link]

-

Hwang, M. L., & Pan, C. L. FTIR/Matrix isolation study of photolysis reactions of allyl halides with oxygen. The International Journal of Engineering and Science (IJES). [Link]

-

PubChem. Estragole. National Institutes of Health. [Link]

-

Smith, B. C. (2016). The C-H Wagging Region: Distinguishing Structural Isomers of Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of chlorobenzene. [Link]

-

Albert, S., et al. (2015). Synchrotron-based highest resolution FTIR spectroscopy of chlorobenzene. Journal of Molecular Spectroscopy. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Aromatics. [Link]

-

Priya, Y., et al. (2018). Vibrational and Electronic Spectra of 2-Phenyl-2-Imidazoline: A Combined Experimental and Theoretical Study. Journal of Modern Physics. [Link]

-

NIST. Eugenol. NIST Chemistry WebBook. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. researchgate.net [researchgate.net]

- 3. Estragole [webbook.nist.gov]

- 4. Figure 1 from Consistent assignment of the vibrations of monosubstituted benzenes. | Semantic Scholar [semanticscholar.org]

- 5. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. marmacs.org [marmacs.org]

- 7. researchgate.net [researchgate.net]

- 8. Estragole | C10H12O | CID 8815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ir.ethz.ch [ir.ethz.ch]

An In-depth Technical Guide to the Solubility of 1-Allyl-4-chlorobenzene in Various Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-allyl-4-chlorobenzene. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document synthesizes foundational principles of solubility, leverages data from structurally analogous molecules, and provides detailed methodologies for empirical solubility determination. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for solvent selection and the design of experimental protocols.

Introduction

This compound (C₉H₉Cl) is an aromatic compound featuring a chlorobenzene ring substituted with an allyl group.[1][2] Its molecular structure, combining a nonpolar aromatic ring and a reactive allyl group, makes it a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Understanding its solubility in different solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

This guide delves into the theoretical underpinnings of solubility, predicts the solubility behavior of this compound in a range of organic and inorganic solvents, and provides robust experimental protocols for quantitative solubility determination.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is critical to predicting its solubility.

The molecule possesses a significant nonpolar character due to the benzene ring and the allyl group's hydrocarbon chain. The chlorine atom introduces a degree of polarity. This duality in its structure dictates its interaction with various solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions.

Intermolecular Forces at Play

The solubility of this compound is governed by the following intermolecular forces:

-

Van der Waals Forces (London Dispersion Forces): As a molecule with a significant hydrocarbon component, London dispersion forces are the primary interactions with nonpolar solvents.

-

Dipole-Dipole Interactions: The carbon-chlorine bond introduces a dipole moment, allowing for dipole-dipole interactions with polar solvents.

-

Pi-Pi Stacking: The aromatic ring can participate in π-π stacking interactions, particularly with aromatic solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters.[3][4] HSP decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from intermolecular dipole forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be miscible if their HSP values are similar. The "distance" (Ra) between the HSPs of two substances in Hansen space can be calculated, with smaller distances indicating higher affinity.[5]

Predicted Solubility Profile of this compound

While specific quantitative data is scarce, we can predict the solubility of this compound based on its structure and by drawing parallels with analogous compounds like allylbenzene and 1-chloro-4-propylbenzene.

Solubility in Nonpolar Solvents

This compound is expected to exhibit high solubility in nonpolar solvents. The large, nonpolar surface area of the molecule will readily interact with solvents that primarily exhibit London dispersion forces.

Analogous Compound Insights:

-

Allylbenzene: Readily soluble in nonpolar organic solvents like hexane and toluene.[6][7]

-

Propylbenzene: Highly soluble in nonpolar solvents such as hexane, benzene, and toluene.[8]

-

1-chloro-4-isopropyl-benzene: Highly soluble in non-polar organic solvents, like hexane or toluene.[9]

Table 1: Predicted Solubility in Common Nonpolar Solvents

| Solvent | Hansen Solubility Parameters (δD, δP, δH) in MPa⁰·⁵ | Predicted Solubility | Rationale |

| Hexane | (14.9, 0.0, 0.0) | High | Strong dispersion force interactions. |

| Toluene | (18.0, 1.4, 2.0) | High | Favorable dispersion and π-π stacking interactions. |

| Benzene | (18.4, 0.0, 2.0) | High | Strong dispersion and π-π stacking interactions. |

| Diethyl Ether | (14.5, 2.9, 4.6) | High | Good balance of dispersion and weak polar interactions. |

| Carbon Tetrachloride | (17.8, 0.0, 0.6) | High | Primarily dispersion force interactions. |

(HSP data sourced from various publicly available databases)

Solubility in Polar Aprotic Solvents